molecular formula C19H15F2N5OS B4370295 5-(difluoromethyl)-1-(3-methylphenyl)-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

5-(difluoromethyl)-1-(3-methylphenyl)-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B4370295
M. Wt: 399.4 g/mol
InChI Key: BCQSWNAUVJUERW-UHFFFAOYSA-N
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Description

5-(difluoromethyl)-1-(3-methylphenyl)-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidin-4(1H)-one core, substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(difluoromethyl)-1-(3-methylphenyl)-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrido[2,3-d]pyrimidin-4(1H)-one core, followed by the introduction of the difluoromethyl, mercapto, and other substituents. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(difluoromethyl)-1-(3-methylphenyl)-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The difluoromethyl group can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

5-(difluoromethyl)-1-(3-methylphenyl)-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and other biological processes.

    Medicine: It may have potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific pathways.

    Industry: Its properties could be useful in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 5-(difluoromethyl)-1-(3-methylphenyl)-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[2,3-d]pyrimidin-4(1H)-one derivatives with different substituents. Examples include:

Uniqueness

What sets 5-(difluoromethyl)-1-(3-methylphenyl)-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

5-(difluoromethyl)-1-(3-methylphenyl)-7-(1-methylpyrazol-3-yl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N5OS/c1-10-4-3-5-11(8-10)26-17-15(18(27)23-19(26)28)12(16(20)21)9-14(22-17)13-6-7-25(2)24-13/h3-9,16H,1-2H3,(H,23,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQSWNAUVJUERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C(=CC(=N3)C4=NN(C=C4)C)C(F)F)C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(difluoromethyl)-1-(3-methylphenyl)-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
5-(difluoromethyl)-1-(3-methylphenyl)-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 3
5-(difluoromethyl)-1-(3-methylphenyl)-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 4
5-(difluoromethyl)-1-(3-methylphenyl)-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 5
5-(difluoromethyl)-1-(3-methylphenyl)-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 6
5-(difluoromethyl)-1-(3-methylphenyl)-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

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